molecular formula C13H19ClN4O2 B2474053 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide CAS No. 2411183-97-4

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide

货号 B2474053
CAS 编号: 2411183-97-4
分子量: 298.77
InChI 键: CCAOCADIUCSQFM-FVIPRIBZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is a chemical compound that has significant importance in scientific research. It is commonly used as an inhibitor for various enzymes and has potential therapeutic applications.

科学研究应用

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide has various scientific research applications. It is commonly used as an inhibitor for enzymes such as dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP). These enzymes are involved in the regulation of various physiological processes and their inhibition has potential therapeutic applications in the treatment of diseases such as diabetes and hypertension. Additionally, 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is also used in the synthesis of other compounds with potential pharmaceutical applications.

作用机制

The mechanism of action of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide involves the inhibition of enzymes such as DPP-4 and NEP. These enzymes are involved in the degradation of various peptides and their inhibition results in increased levels of these peptides. For example, DPP-4 inhibition results in increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which have potential therapeutic applications in the treatment of diabetes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide are primarily related to its enzyme inhibition properties. DPP-4 inhibition results in increased levels of GLP-1 and GIP, which stimulate insulin secretion and inhibit glucagon secretion, resulting in improved glucose control. NEP inhibition results in increased levels of natriuretic peptides, which have potential therapeutic applications in the treatment of heart failure.

实验室实验的优点和局限性

The advantages of using 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide in lab experiments include its specificity for DPP-4 and NEP inhibition and its potential therapeutic applications. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

未来方向

For research on 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide include further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research on the synthesis of other compounds with potential pharmaceutical applications using 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide as a starting material is also an area of interest.

合成方法

The synthesis of 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 1-ethyl-4-nitro-1H-pyrazole with ethyl acetoacetate in the presence of sodium ethoxide to form 2-(1-ethylpyrazol-4-yl)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with piperidine-3-carboxylic acid in the presence of triethylamine to form the final product, 2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide.

属性

IUPAC Name

2-chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O2/c1-3-18-7-9(6-15-18)12-10(4-5-11(19)17-12)16-13(20)8(2)14/h6-8,10,12H,3-5H2,1-2H3,(H,16,20)(H,17,19)/t8?,10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAOCADIUCSQFM-FVIPRIBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2C(CCC(=O)N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)[C@H]2[C@@H](CCC(=O)N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2S,3R)-2-(1-ethylpyrazol-4-yl)-6-oxopiperidin-3-yl]propanamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。